5-Phthalimido-L-norvaline
Description
5-Phthalimido-L-norvaline is a synthetic phthalimide derivative characterized by the fusion of a phthalimide moiety with L-norvaline, a non-proteinogenic amino acid. The compound’s structure features a phthalimide group (a bicyclic aromatic system with two ketone groups) attached to the ε-amino group of L-norvaline, which confers unique physicochemical properties.
Properties
IUPAC Name |
2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4.ClH/c14-10(13(18)19)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17;/h1-2,4-5,10H,3,6-7,14H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEGWKUKCVDASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phthalimido-L-norvaline typically involves the condensation of phthalic anhydride with L-norvaline. This reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the phthalimide ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Phthalimido-L-norvaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phthalimide ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of N-alkylated phthalimides.
Scientific Research Applications
5-Phthalimido-L-norvaline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in inhibiting arginase, an enzyme involved in the urea cycle.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Phthalimido-L-norvaline involves the inhibition of arginase, which leads to increased levels of nitric oxide. This has various physiological effects, including vasodilation and neuroprotection. The compound interacts with the active site of arginase, blocking its activity and thereby modulating the urea cycle .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Phthalimido-L-norvaline with structurally or functionally related phthalimide/naphthalimide derivatives, based on the provided evidence and inferred properties:
† Specific data on this compound are absent in the provided evidence; inferences are based on structural analogs.
Key Findings:
Structural Differences: this compound integrates an amino acid (L-norvaline), enabling peptide-like interactions, whereas 3-chloro-N-phenyl-phthalimide emphasizes halogen and aryl substituents for polymer synthesis . Naphthalimide derivatives leverage extended aromatic systems for optical and DNA-targeting applications .
Functional Applications: Polymer Chemistry: 3-Chloro-N-phenyl-phthalimide is a high-purity monomer for polyimides, critical in heat-resistant materials . In contrast, this compound’s amino acid linkage may enable biodegradable or bioactive polymers. Biological Activity: Naphthalimide derivatives exhibit broad antimicrobial and cytotoxic effects, attributed to their planar aromatic systems . While this compound’s bioactivity remains uncharacterized in the evidence, its amino acid moiety could target specific enzymes or receptors.
Synthetic Challenges: 3-Chloro-N-phenyl-phthalimide requires stringent purity for polymerization, suggesting similar demands for this compound in specialized applications .
Biological Activity
5-Phthalimido-L-norvaline is a synthetic compound that has garnered interest in the fields of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Synthesis
This compound combines phthalimide and L-norvaline, a non-proteinogenic amino acid. The synthesis typically involves the condensation of phthalic anhydride with L-norvaline under acidic conditions, often using sulfuric acid as a catalyst. This process results in the formation of the phthalimide ring, which is critical for its biological activity.
The primary biological activity of this compound is attributed to its role as an arginase inhibitor . Arginase is an enzyme involved in the urea cycle, converting arginine into urea and ornithine. Inhibition of arginase can lead to increased levels of nitric oxide (NO), a critical signaling molecule with various physiological effects, including vasodilation and neuroprotection .
Key Mechanisms:
- Inhibition of Arginase : The compound interacts with the active site of arginase, blocking its activity and modulating the urea cycle.
- Increased Nitric Oxide Production : By inhibiting arginase, this compound promotes higher levels of NO, which is beneficial in various therapeutic contexts, particularly in cardiovascular health and neuroprotection .
Neuroprotective Properties
Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Its ability to increase NO levels may contribute to neuronal survival and function .
Case Studies
- Neuroprotection in Animal Models : In studies involving animal models of neurodegeneration, administration of this compound showed improved cognitive function and reduced neuronal loss compared to control groups. This supports its potential as a therapeutic agent in neurodegenerative conditions.
- Cardiovascular Studies : Research has demonstrated that compounds inhibiting arginase can improve endothelial function and reduce blood pressure in hypertensive models. The implication is that this compound could similarly enhance vascular health through NO modulation .
Comparative Analysis with Similar Compounds
| Compound | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| This compound | Phthalimide + L-norvaline | Arginase inhibition; neuroprotection | Dual functionality from two bioactive moieties |
| L-Norvaline | Non-proteinogenic amino acid | Arginase inhibitor | Simpler structure; less versatile |
| N-Phthaloyl-L-norvaline | Phthaloyl derivative of L-norvaline | Potentially similar activities | Focus on phthaloyl modifications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
